molecular formula C14H9ClN3NaO2 B1411478 sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1909327-09-8

sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1411478
CAS No.: 1909327-09-8
M. Wt: 309.68 g/mol
InChI Key: XGNXPPWVXZFYER-UHFFFAOYSA-M
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Description

Sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a chemical compound with the CAS Number: 1909327-09-8 . It has a molecular weight of 309.69 . The IUPAC name for this compound is sodium 1-(4-chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .


Synthesis Analysis

A paper describes a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10ClN3O2.Na/c15-12-3-1-9(2-4-12)8-18-13-10(7-17-18)5-11(6-16-13)14(19)20;/h1-7H,8H2,(H,19,20);/q;+1/p-1 .

It is stored at room temperature . The country of origin is UA . The shipping temperature is normal .

Scientific Research Applications

Structural and Chemical Analysis

  • A study by Thaher et al. (2016) analyzed the structural aspects of a related pyrazolo[3,4-d]pyrimidine compound, highlighting the angles between different rings in the molecule and the coordination of the sodium ion in an octahedral environment (Thaher, Schollmeyer, & Laufer, 2016).

Synthesis and Derivatives

  • Verdecia et al. (1996) presented a synthesis of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, a procedure relevant to the synthesis of sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Verdecia et al., 1996).

Structural Characteristics in Solution and Crystalline Form

Antimicrobial and Anticancer Applications

  • Hafez, El-Gazzar, and Al-Hussain (2016) synthesized derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, a precursor to this compound, and evaluated their antimicrobial and anticancer activities, indicating potential biomedical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Efficient Synthesis and Application in Heterocycle Preparation

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

sodium;1-[(4-chlorophenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2.Na/c15-12-3-1-9(2-4-12)8-18-13-10(7-17-18)5-11(6-16-13)14(19)20;/h1-7H,8H2,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNXPPWVXZFYER-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=NC=C(C=C3C=N2)C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

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